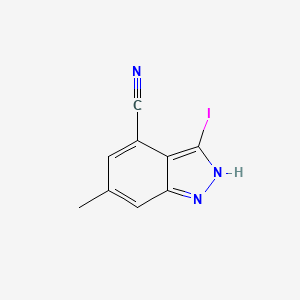

3-iodo-6-methyl-1H-indazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-2H-indazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3/c1-5-2-6(4-11)8-7(3-5)12-13-9(8)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTWEIDFXHMQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266318 | |

| Record name | 3-Iodo-6-methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-96-7 | |

| Record name | 3-Iodo-6-methyl-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methyl-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 6 Methyl 1h Indazole 4 Carbonitrile and Its Precursors

Strategic Approaches to Indazole Ring Construction Relevant to 3-Iodo-6-methyl-1H-indazole-4-carbonitrile

The formation of the indazole nucleus can be achieved through various strategic approaches that create the necessary N-N and C-N bonds to close the pyrazole (B372694) ring onto a benzene (B151609) scaffold. These methods are broadly categorized into cyclization reactions and transition metal-catalyzed processes.

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing powerful means to construct the indazole framework through either intramolecular or intermolecular pathways.

Intramolecular cyclization is a common and effective strategy for synthesizing indazoles. These reactions typically involve forming a key N-N or C-N bond from a linear precursor that already contains most of the required atoms in the correct arrangement. A prominent example is the intramolecular Ullmann-type reaction, where a suitably substituted hydrazone undergoes copper-catalyzed cyclization. thieme-connect.com This approach is valuable for creating substituted indazoles and involves the condensation of a hydrazine with an ortho-haloaryl aldehyde or ketone, followed by the intramolecular N-arylation. thieme-connect.comresearchgate.net

Another powerful intramolecular method is the reductive cyclization of ortho-nitrobenzylidene amines, which can be promoted by reagents like tri-n-butylphosphine. organic-chemistry.org While these methods provide general access to the indazole core, adapting them for the synthesis of the 6-methyl-4-carbonitrile precursor would require starting with appropriately substituted anilines or benzaldehydes.

Intermolecular cycloadditions offer a convergent approach to the indazole skeleton. The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is particularly relevant. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In the context of indazole synthesis, the reaction of in situ generated diazo compounds with arynes provides a direct route to 3-substituted indazoles. organic-chemistry.org Arynes, highly reactive intermediates derived from ortho-disubstituted benzene precursors like o-(trimethylsilyl)aryl triflates, can react with a variety of diazo compounds to efficiently construct the indazole ring system. organic-chemistry.org This method's versatility allows for the introduction of various substituents, making it a plausible strategy for accessing the 6-methyl-1H-indazole-4-carbonitrile core by selecting the appropriately substituted aryne precursor.

| Reaction Type | Reactants | Key Features | Relevant Citations |

| Intramolecular Ullmann-Type Reaction | o-Haloaryl hydrazones | Copper-catalyzed C-N bond formation; applicable to complex targets. | thieme-connect.comresearchgate.net |

| Reductive Cyclization | o-Nitrobenzylidene amines | Promoted by reducing agents like phosphines; forms the N1-N2 bond. | organic-chemistry.org |

| [3+2] Cycloaddition | Diazo compounds + Arynes | Metal-free conditions; direct route to 3-substituted indazoles. | organic-chemistry.org |

Transition metal catalysis has revolutionized organic synthesis, and the construction of the indazole ring is no exception. Catalysts based on palladium and copper are particularly effective in promoting the key bond-forming events required for cyclization, often through C-H activation or cross-coupling pathways. mdpi.comnih.gov

Palladium catalysts are exceptionally versatile for forming C-N bonds, a critical step in many indazole syntheses. One of the most efficient methods for preparing 3-substituted indazoles is the palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives. oup.comoup.com This reaction demonstrates good functional group compatibility and often proceeds under mild conditions. oup.comoup.com The process involves the formation of a hydrazone from a 2-bromoaryl aldehyde or ketone, which then undergoes intramolecular cyclization in the presence of a palladium catalyst, a phosphine ligand, and a base. oup.com This strategy offers a clear and adaptable route to precursors of the target molecule.

More recently, palladium-catalyzed cascade reactions have been developed, such as the synthesis of 3-substituted-1H-indazoles from p-quinone methides and arylhydrazines, which involves a double C–N bond formation. acs.org

Table 2: Palladium-Catalyzed Synthesis of 3-Substituted Indazoles via Intramolecular Amination oup.com

| Entry | Hydrazone Precursor | Catalyst / Ligand | Base | Conditions | Yield |

| 1 | N-Tosylhydrazone of 2-bromo-benzaldehyde | Pd₂(dba)₃ / P(2-Tol)₃ | Cs₂CO₃ | rt, 3 h | 81% |

| 2 | N-Tosylhydrazone of 2-bromo-acetophenone | Pd(OAc)₂ / dppf | NaOtBu | 50 °C, 12 h | 72% |

| 3 | N-Tosylhydrazone of 2-bromo-4'-nitroacetophenone | Pd(OAc)₂ / dppf | Cs₂CO₃ | 50 °C, 12 h | 85% |

| 4 | N-Tosylhydrazone of 2-bromo-4'-methoxyacetophenone | Pd(OAc)₂ / dppp | NaOtBu | 50 °C, 2 h | 91% |

Copper catalysis provides a cost-effective and powerful alternative for indazole synthesis. Copper-catalyzed methods often involve oxidative cyclizations where C-H and N-H bonds are coupled to form the heterocyclic ring. organic-chemistry.org One such strategy is the copper-promoted oxidative intramolecular C–H amination of hydrazones. academindex.com

Another significant copper-catalyzed route is the cyclization of 2-haloarylcarbonyl compounds with various hydrazines. acs.org This one-step method can regioselectively produce 1-substituted-1H-indazoles through an amination followed by intramolecular dehydration, often using simple copper sources like CuO without the need for complex ligands. acs.org Furthermore, copper(I) oxide nanoparticles have been employed to catalyze the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles, highlighting the catalyst's role in forming both C-N and N-N bonds. organic-chemistry.org These copper-mediated reactions represent robust and scalable methods that could be applied to the synthesis of the 6-methyl-1H-indazole-4-carbonitrile scaffold.

Regioselective and Chemoselective Considerations in Indazole Synthesis

The indazole ring system exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govchemicalbook.com This inherent tautomerism presents a significant challenge in regioselective synthesis, particularly during N-alkylation or N-acylation, which can yield a mixture of N-1 and N-2 substituted products. beilstein-journals.org

The outcome of substitution reactions is heavily influenced by both the steric and electronic properties of the substituents already present on the indazole core. nih.gov For instance, the presence of electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), has been shown to confer excellent N-2 regioselectivity in alkylation reactions. nih.gov In contrast, direct methylation of 3-substituted indazoles with methyl iodide in the presence of a base typically yields the thermodynamically more stable N-1 methylated product as the major isomer. mdpi.com

Key synthetic approaches to the indazole core often rely on the cyclization of ortho-substituted aromatic precursors. These methods provide a powerful means of controlling the final substitution pattern by incorporating the desired functionalities into the starting materials. Common strategies include:

Condensation-SNAr of 2-halobenzaldehydes or 2-halobenzonitriles with hydrazines. nih.govresearchgate.net

Diazotization and cyclization of o-toluidine derivatives. chemicalbook.com

Reductive cyclization of ortho-nitrobenzylidene substrates. organic-chemistry.org

These precursor-based methods are fundamental for ensuring that substituents like the 6-methyl and 4-carbonitrile groups are correctly positioned before the final functionalization steps.

| Factor | Influence on Regioselectivity | Example Outcome | Reference |

|---|---|---|---|

| Tautomer Stability | The 1H-tautomer is generally more stable, favoring N-1 substitution under thermodynamic control. | Alkylation in the presence of a base often yields the N-1 product. | nih.govchemicalbook.commdpi.com |

| Electronic Effects | Electron-withdrawing groups on the benzene ring can alter the nucleophilicity of N-1 vs. N-2. | A C-7 nitro group directs incoming alkyl groups to the N-2 position. | nih.gov |

| Steric Hindrance | Bulky substituents near the N-1 or N-2 positions can sterically hinder substitution at that site. | Substituents at C-7 can favor N-2 alkylation by blocking the N-1 position. | nih.gov |

| Reaction Conditions | Kinetic vs. thermodynamic control can favor different isomers. Mild acidic conditions can favor N-2 alkylation. | N-2 alkylated products are often favored under kinetic control. | researchgate.net |

Introduction of the Iodo Substituent at the 3-Position

The introduction of an iodine atom at the C-3 position of the indazole ring is a crucial transformation, as the resulting C-I bond serves as a versatile handle for subsequent cross-coupling reactions.

The C-3 position of the 1H-indazole core is susceptible to electrophilic attack. Direct iodination is the most common and efficient strategy for installing the iodo substituent at this position. chim.it The reaction is typically performed using molecular iodine (I₂) as the electrophile in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). mdpi.com The presence of a base is required to facilitate the reaction; potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are frequently used. mdpi.comchim.it

An alternative and highly effective iodinating agent is N-iodosuccinimide (NIS). A documented synthesis of 3-iodo-6-methyl-1H-indazole from 6-methyl-1H-indazole utilizes NIS in DMF at room temperature, affording the product in high yield. chemicalbook.com This method avoids the use of strong bases and can be advantageous for substrates sensitive to harsh conditions.

| Substrate | Iodinating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | Iodine (I₂) | KOH / DMF | 3-Iodo-1H-indazole | Good | chim.itmdpi.com |

| 6-Bromoindazole | Iodine (I₂) | KOH / DMF | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |

| 6-Methyl-1H-indazole | N-Iodosuccinimide (NIS) | DMF | 3-Iodo-6-methyl-1H-indazole | 92% | chemicalbook.com |

| 1H-Indazole-6-carboxylic acid methyl ester | Iodine (I₂) | NaOH / Methanol | 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | Not specified | guidechem.com |

The strategic placement of an iodine atom at the C-3 position is rarely the final step in a synthetic sequence. More often, it serves as a critical intermediate step, transforming the relatively inert C-H bond into a reactive C-I bond. This 3-iodoindazole intermediate is a valuable precursor for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions. chim.it

The Suzuki-Miyaura cross-coupling reaction is a prominent example where 3-iodoindazoles are coupled with various arylboronic acids in the presence of a palladium catalyst to form 3-aryl-1H-indazoles. mdpi.commdpi.com This transformation is fundamental in medicinal chemistry for accessing a wide array of derivatives for structure-activity relationship (SAR) studies. The iodo group is an excellent leaving group for such palladium-catalyzed cycles. Other transformations, such as cyanation, can also be performed, highlighting the versatility of the 3-iodoindazole scaffold in multistep syntheses. orgsyn.org

Incorporation of the Methyl Group at the 6-Position

The 6-methyl group of the target compound is typically not installed onto a pre-formed indazole ring. Instead, the synthesis is designed to begin with a benzene-ring precursor that already contains the methyl group at the appropriate position. This precursor-based approach ensures absolute control over the regiochemistry of the benzene ring substituents.

A plausible synthetic strategy would start from a substituted toluene derivative. For example, the synthesis of indazoles from o-toluidine precursors via diazotization and cyclization is a well-established method. chemicalbook.com To obtain a 6-methylindazole, one would start with a precursor like 4-methyl-2-aminobenzonitrile (for the 4-carbonitrile) or a related compound where the functional groups destined to form the pyrazole ring are ortho to each other, and the methyl group is para to one of them.

Another demonstrated route that establishes the 6-methyl group from the outset begins with 4-methyl-3-nitrobenzoic acid methyl ester. guidechem.com This starting material undergoes catalytic reduction of the nitro group, followed by diazotization and cyclization to form the 6-methyl-1H-indazole core. This strategy underscores the principle of using readily available, appropriately substituted aromatic compounds as the foundation for constructing the final heterocyclic system.

| Precursor | General Synthetic Strategy | Reference Principle |

|---|---|---|

| 4-Methyl-2-nitrobenzonitrile | Reductive cyclization | organic-chemistry.org |

| 2-Amino-5-methylbenzonitrile | Diazotization followed by cyclization | chemicalbook.com |

| 4-Methyl-3-nitrobenzoic acid derivative | Reduction of nitro group, diazotization, and cyclization | guidechem.com |

| 2-Azido-5-methylbenzonitrile | Thermal or photochemical cyclization | General indazole synthesis |

The issue of stereochemistry is not applicable to the methyl group at the 6-position of the indazole ring. The methyl group is attached to an sp²-hybridized carbon atom of the aromatic benzene ring. This part of the molecule is planar, and the carbon atom bearing the methyl group is not a stereocenter. Consequently, there are no stereoisomers associated with this substituent, and considerations for the retention of stereochemistry are not relevant to the synthesis of this specific functional group.

Introduction of the Carbonitrile Group at the 4-Position

The introduction of a carbonitrile (cyano) group onto an aromatic ring, such as the indazole core, can be achieved through two primary strategies: direct cyanation of a suitable precursor (typically an aryl halide) or the conversion of an existing functional group into a nitrile.

Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for the direct introduction of a cyano group onto an aromatic ring. These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source. For the synthesis of this compound, a plausible precursor would be a 4-halo-3-iodo-6-methyl-1H-indazole (e.g., 4-bromo or 4-chloro derivative).

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation is a well-established and versatile method. nih.govacs.org The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, in the presence of a phosphine ligand. Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to alkali metal cyanides like KCN or NaCN. nih.gov

A general reaction scheme is as follows:

Substrate: 4-Bromo-3-iodo-6-methyl-1H-indazole

Cyanide Source: Zn(CN)₂ or K₄[Fe(CN)₆]

Catalyst: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or XPhos

Solvent: DMF, DMAc, or Dioxane

Temperature: Typically elevated, ranging from 80 to 140 °C.

Nickel-Catalyzed Cyanation: Nickel-based catalytic systems have emerged as a powerful alternative to palladium, often providing enhanced reactivity, especially for less reactive aryl chlorides. organic-chemistry.org These reactions can also utilize various cyanide sources under conditions similar to palladium-catalyzed methods.

| Catalyst System | Cyanide Source | Typical Substrate | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / dppf | Zn(CN)₂ | Aryl Bromide | DMA | 80-120 | 70-95 |

| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆] | Aryl Chloride | Dioxane/H₂O | 100-110 | 65-90 |

| NiCl₂(dppf) | Zn(CN)₂ | Aryl Chloride | DMA | 100-130 | 75-92 |

This is an interactive data table based on typical yields for palladium- and nickel-catalyzed cyanation of various aryl halides.

An alternative to direct cyanation is the conversion of a pre-existing functional group at the 4-position of the indazole ring into a nitrile.

Sandmeyer Reaction: The Sandmeyer reaction is a classic method for converting an aryl amine into a nitrile. wikipedia.orglscollege.ac.inbyjus.comnih.govorganic-chemistry.org This pathway would begin with 4-amino-3-iodo-6-methyl-1H-indazole. The amino group is first treated with a nitrite source (e.g., NaNO₂) under acidic conditions to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide (CuCN) solution to yield the desired 4-carbonitrile product. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Dehydration of Carboxamides: Another common route is the dehydration of a primary amide. researchgate.net This method would involve the synthesis of 3-iodo-6-methyl-1H-indazole-4-carboxamide as a key intermediate. This carboxamide can then be dehydrated using various reagents to form the carbonitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The reaction conditions are typically anhydrous to drive the reaction to completion.

| Precursor Functional Group | Reagents | Reaction Name/Type | Key Features |

| Amine (-NH₂) | 1. NaNO₂, HCl2. CuCN | Sandmeyer Reaction | Versatile for converting amines; involves diazonium salt intermediate. wikipedia.orgnih.gov |

| Carboxamide (-CONH₂) | POCl₃, P₂O₅, or SOCl₂ | Dehydration | A common and direct method for nitrile synthesis from amides. researchgate.net |

| Aldehyde (-CHO) | 1. NH₂OH·HCl2. Dehydrating agent | From Aldoxime | Two-step process involving formation and subsequent dehydration of an aldoxime. |

This is an interactive data table summarizing common functional group interconversions to produce nitriles.

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, reagents, solvent, and temperature.

In metal-catalyzed cyanation reactions, the choice of both the metal center and the associated ligand is critical. nih.gov

Catalyst: Palladium catalysts are widely used, but nickel catalysts can be more effective and cost-efficient for certain substrates, particularly aryl chlorides. organic-chemistry.org The catalyst loading is also an important parameter to optimize, typically ranging from 0.1 to 5 mol%. thieme-connect.de

Ligands: Electron-rich and sterically bulky phosphine ligands, such as dppf, XPhos, or tBuXPhos, often improve catalytic activity by promoting the reductive elimination step and stabilizing the active catalytic species. nih.gov

Cyanide Source: The choice of cyanide source can impact reactivity and safety. While Zn(CN)₂ is widely used, the non-toxic K₄[Fe(CN)₆] has gained popularity as a safer alternative. nih.gov The stoichiometry of the cyanide source must be optimized to ensure complete conversion without causing catalyst inhibition. thieme-connect.de

Base/Additives: In some palladium-catalyzed systems, the addition of a base like potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) can be beneficial. nih.gov For Sandmeyer reactions, the copper(I) salt is a crucial reagent that facilitates the conversion of the diazonium salt. nih.gov

The reaction medium and temperature play a pivotal role in the success of the synthesis.

Solvent: Polar aprotic solvents like DMF, DMAc, NMP, and DMSO are commonly used in cyanation reactions as they can dissolve the reactants and facilitate the high temperatures often required. researchgate.net For some modern catalytic systems, aqueous solvent mixtures (e.g., dioxane/water or THF/water) have been developed to improve the solubility of inorganic reagents and promote milder reaction conditions. acs.org The choice of solvent can significantly influence reaction rate and yield. researchgate.net

| Parameter | Influence on Reaction | Typical Conditions |

| Catalyst/Ligand | Affects reaction rate, yield, and substrate scope. | Pd(OAc)₂ or NiCl₂ with ligands like dppf or XPhos. |

| Solvent | Influences solubility, reaction rate, and temperature range. | DMF, DMAc, Dioxane, or aqueous mixtures. researchgate.net |

| Temperature | Controls reaction rate; optimization is needed to balance speed and prevent degradation. | 80-140 °C, though milder conditions are sometimes possible. acs.orgresearchgate.net |

| Reagents | Choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) and additives impacts safety and efficiency. | Substoichiometric amounts of cyanide source are often used. thieme-connect.de |

This is an interactive data table summarizing the influence of key parameters on reaction optimization.

Chemical Reactivity and Advanced Transformations of 3 Iodo 6 Methyl 1h Indazole 4 Carbonitrile

Reactivity of the Carbonitrile Group

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group (C≡N) in 3-iodo-6-methyl-1H-indazole-4-carbonitrile is electrophilic due to the polarization of the triple bond. This allows it to undergo nucleophilic addition reactions. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) attacks the nitrile carbon. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This transformation would convert the 4-carbonitrile into a 4-acyl derivative, providing a route to a variety of ketone-containing indazole structures.

Reduction and Hydrolysis Pathways

The nitrile group is readily susceptible to both reduction and hydrolysis.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. In the case of this compound, this reaction would yield (3-iodo-6-methyl-1H-indazol-4-yl)methanamine moldb.com. This transformation is valuable for introducing a flexible aminomethyl linker at the 4-position, a common strategy in the design of bioactive molecules.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate, 3-iodo-6-methyl-1H-indazole-4-carboxamide. If the reaction is stopped at the intermediate stage, the amide can be isolated. Complete hydrolysis would lead to the formation of 3-iodo-6-methyl-1H-indazole-4-carboxylic acid. These derivatives are crucial for further functionalization, such as in the formation of esters or in coupling reactions.

Derivatization to Other Functional Groups (e.g., Carboxylic Acids, Amides, Tetrazoles)

Beyond simple hydrolysis and reduction, the nitrile group serves as a gateway to other important functional groups.

Carboxylic Acids and Amides: As mentioned, controlled or complete hydrolysis provides access to the corresponding carboxylic acids and amides, which are versatile synthetic intermediates google.com.

Tetrazoles: The nitrile can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide, to form a tetrazole ring. organic-chemistry.orgajgreenchem.com This reaction is often catalyzed by a Lewis acid, such as zinc salts, and can be performed in various solvents, including water. thieme-connect.comresearchgate.net The resulting 5-(3-iodo-6-methyl-1H-indazol-4-yl)-1H-tetrazole is a metabolically stable bioisostere of a carboxylic acid, a substitution often employed in medicinal chemistry to improve pharmacokinetic properties. nih.gov The mechanism is thought to involve activation of the nitrile followed by cyclization. nih.gov

Reactivity of the Indazole Nucleus

The indazole ring itself is a reactive entity, capable of undergoing substitution and modification at several positions.

Electrophilic Aromatic Substitution on the Indazole Ring

The benzene (B151609) portion of the indazole nucleus can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction on this compound would be determined by the directing effects of the existing substituents. The 6-methyl group is an activating, ortho, para-director, while the 4-carbonitrile group is a deactivating, meta-director. The iodine at the 3-position also exerts a deactivating effect. Given these competing influences, predicting the precise location of substitution is complex and would likely result in a mixture of products, requiring empirical determination. Potential sites for substitution are the C5 and C7 positions of the indazole ring.

N-Alkylation and N-Acylation of the Indazole Nitrogen

The indazole ring possesses two nitrogen atoms, offering sites for alkylation and acylation.

N-Alkylation: The alkylation of the indazole nitrogen typically results in a mixture of N1 and N2 isomers. nih.gov The ratio of these products is highly dependent on the reaction conditions (base, solvent) and the steric and electronic nature of both the indazole substituents and the alkylating agent. nih.gov For many substituted indazoles, alkylation with sodium hydride in THF has shown high selectivity for the N1 position, which is often the more thermodynamically stable tautomer. nih.govjmchemsci.com

N-Acylation: N-acylation of indazoles, similar to indoles, can be achieved using various acylating agents like acid anhydrides or acyl chlorides. beilstein-journals.org The reaction generally favors acylation at the N1 position. Electrochemical methods have also been developed for the selective N1-acylation of indazoles. organic-chemistry.org

Ring-Opening and Rearrangement Reactions

While the indazole ring is generally stable, ring-opening and rearrangement reactions can occur under specific, often harsh, conditions such as high temperatures or the presence of strong acids or bases. For certain substituted indazoles, rearrangements can be induced photochemically or through transition-metal catalysis. However, specific studies detailing such reactions for this compound are not prominently documented in the surveyed literature. The presence of the iodo-substituent at C3 might also influence rearrangement pathways, potentially participating in transition metal-catalyzed processes. google.com

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is largely defined by the interplay of its constituent functional groups and the inherent reactivity of the indazole core. Mechanistic investigations into its transformations, particularly palladium-catalyzed cross-coupling reactions, provide a deeper understanding of its synthetic utility. While detailed mechanistic studies specifically for this molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of related 3-iodoindazole systems and considering the electronic and steric influences of the methyl and carbonitrile substituents.

Elucidation of Reaction Pathways and Intermediates

The primary transformations of this compound involve the cleavage of the C-I bond, making it an excellent substrate for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The elucidation of the reaction pathways for these transformations generally follows the well-accepted catalytic cycles for palladium-catalyzed reactions. nih.govwildlife-biodiversity.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reaction of this compound with a boronic acid or ester proceeds through a catalytic cycle involving a palladium catalyst. nih.govnih.gov The generally accepted mechanism consists of three main steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex, which is typically generated in situ. This step forms a square planar palladium(II) intermediate. nih.govwildlife-biodiversity.com The electron-withdrawing nature of the carbonitrile group at the C4-position is expected to facilitate this step by making the C3-position more electrophilic.

Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the boronic acid derivative (e.g., an organoboronate ester) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the iodide.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the C-C bond between the indazole C3-position and the organic group from the boronic acid. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The presence of the unprotected N-H group in the indazole ring can sometimes lead to the formation of inhibitory palladium(II) intermediates, where the indazole acts as a ligand to the palladium center, potentially slowing down the catalytic cycle. nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3-position of the indazole and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I). libretexts.orgorganic-chemistry.org The reaction pathway is thought to involve two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this cycle involves the oxidative addition of the this compound to a palladium(0) species, followed by transmetalation and reductive elimination. libretexts.org

Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself. libretexts.orgorganic-chemistry.org

Reaction Intermediates:

The key intermediates in these transformations are the organopalladium complexes formed during the catalytic cycle. For instance, in the Suzuki-Miyaura reaction of 3-iodoindazoles, palladium(II) intermediates have been proposed and studied. nih.gov The stability and reactivity of these intermediates are significantly influenced by the ligands on the palladium, the substituents on the indazole ring, and the reaction conditions. Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for calculating the structures and energies of these transient species and the transition states that connect them, providing deeper insight into the reaction mechanism. researchgate.netresearchgate.netrsc.org

| Stage | Description | Key Intermediate |

|---|---|---|

| Catalyst Activation | Generation of the active Pd(0) species from a Pd(II) precatalyst. | LnPd(0) |

| Oxidative Addition | Reaction of the iodoindazole with the Pd(0) catalyst. | (Indazole)Pd(II)(L)n(I) |

| Transmetalation | Transfer of the organic group from the activated boronic acid to the Pd(II) center. | (Indazole)Pd(II)(L)n(R) |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | LnPd(0) |

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound in advanced transformations is profoundly influenced by the electronic properties of the carbonitrile group and the steric bulk of the methyl group.

Electronic Effects:

The carbonitrile (CN) group at the C4-position is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the resonance effect of the triple bond. libretexts.org This has several important consequences for the molecule's reactivity:

Increased Electrophilicity at C3: The electron-withdrawing nature of the nitrile group decreases the electron density at the C3 position of the indazole ring. This makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. This is expected to increase the rate of cross-coupling reactions compared to unsubstituted or electron-donating group-substituted 3-iodoindazoles. Studies on the Sonogashira coupling have shown that electron-withdrawing substituents on the aryl halide can lower the activation barrier for the reaction. researchgate.net

Stabilization of Intermediates: The nitrile group can stabilize anionic intermediates that may form during certain reactions. For example, in reactions involving deprotonation of the N-H group, the electron-withdrawing nitrile group can help to stabilize the resulting indazolide anion.

Influence on Regioselectivity: In cases where multiple reaction sites are available, the electronic nature of the nitrile group can direct the regiochemical outcome. nih.gov

Steric Effects:

The methyl group at the C6-position introduces steric hindrance that can influence the approach of reagents to the indazole core.

Impact on Regioselectivity: In reactions involving substitution on the benzene ring of the indazole, the methyl group can exert a directing effect, although this is less relevant for transformations occurring at the C3-position. Studies on the N-alkylation of substituted indazoles have demonstrated that steric effects from substituents on the ring can significantly influence the regioselectivity of the reaction. nih.gov

| Substituent | Position | Effect | Impact on Reactivity |

|---|---|---|---|

| Iodo | C3 | Electronic (Good Leaving Group) | Enables palladium-catalyzed cross-coupling reactions. |

| Carbonitrile | C4 | Electronic (Strongly Electron-Withdrawing) | Increases the electrophilicity of the C3-position, facilitating oxidative addition and accelerating cross-coupling reactions. researchgate.netnih.gov |

| Methyl | C6 | Steric (Moderate Bulk), Electronic (Weakly Electron-Donating) | May sterically influence the approach of bulky reagents to the catalyst center. The electronic effect is generally minor compared to the nitrile group. |

Theoretical and Computational Studies on 3 Iodo 6 Methyl 1h Indazole 4 Carbonitrile

Electronic Structure Analysis

No dedicated studies on the electronic structure of 3-iodo-6-methyl-1H-indazole-4-carbonitrile were found.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There is no available research detailing the Frontier Molecular Orbital (FMO) theory as it applies to this compound. Consequently, predictions of its reactivity based on HOMO-LUMO energy gaps and orbital distributions are not available in the current scientific literature.

Charge Distribution and Electrostatic Potentials

A specific analysis of the charge distribution and molecular electrostatic potential (MEP) for this compound has not been published. Such studies are crucial for understanding the electrophilic and nucleophilic sites of a molecule.

Conformational Analysis and Molecular Dynamics Simulations

No literature could be found that has performed conformational analysis or molecular dynamics simulations specifically for this compound.

Identification of Stable Conformers

The identification and relative energies of stable conformers of this compound have not been reported.

Dynamic Behavior and Intramolecular Interactions

Without molecular dynamics simulations, there is no data on the dynamic behavior or the specific intramolecular interactions that govern the flexibility and stability of this particular molecule.

Reaction Mechanism Elucidation through Computational Chemistry

While computational studies have been used to elucidate reaction mechanisms for other indazole derivatives, such as the reaction of nitro-indazoles with formaldehyde, no such studies have been published for this compound. The specific influence of the iodo, methyl, and carbonitrile substituents on reaction pathways has not been computationally explored in the available literature.

Transition State Localization and Energy Barrier Calculations

Theoretical chemistry provides powerful tools for elucidating reaction mechanisms, with transition state (TS) theory being a cornerstone. For a molecule like this compound, computational methods can be employed to study various potential reactions, such as its synthesis or subsequent functionalization.

The process of locating a transition state and calculating its associated energy barrier typically involves the following steps:

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to their lowest energy states using a suitable level of theory, such as Density Functional Theory (DFT).

Initial TS Guess: An initial guess for the transition state structure is generated. This can be done by various methods, including linear synchronous transit (LST) or quadratic synchronous transit (QST) approaches, or by manually building a structure that is intermediate between the reactants and products.

TS Optimization: The initial guess is then optimized to a first-order saddle point on the potential energy surface. This is the point of maximum energy along the reaction coordinate but a minimum in all other degrees of freedom.

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.

For the synthesis of substituted indazoles, such as through the cyclization of o-halobenzonitriles with hydrazines, DFT calculations can determine the energy barriers for key steps like N-N bond formation and subsequent aromatization. organic-chemistry.org The presence of the iodo, methyl, and nitrile groups on the indazole ring will influence the electron distribution and steric environment, thereby affecting the activation energies of these processes. For instance, the electron-withdrawing nature of the nitrile group could influence the nucleophilicity of the reacting centers.

Illustrative Data Table for a Hypothetical Reaction Pathway:

Below is a hypothetical data table illustrating the kind of results that would be obtained from transition state calculations for a reaction involving this compound.

| Reaction Step | Computational Method | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Reactants | B3LYP/6-31G(d) | 0.0 | N/A |

| Transition State 1 | B3LYP/6-31G(d) | +25.3 | -350.i |

| Intermediate | B3LYP/6-31G(d) | -5.2 | N/A |

| Transition State 2 | B3LYP/6-31G(d) | +15.8 | -210.i |

| Products | B3LYP/6-31G(d) | -20.1 | N/A |

Computational Catalysis Studies

Computational catalysis is instrumental in understanding and optimizing catalyzed reactions. For this compound, a key reaction of interest would be palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, at the C3-iodo position. mdpi.commdpi.com

DFT calculations can model the entire catalytic cycle, providing insights into:

Transmetalation (for Suzuki-Miyaura): The transfer of the organic group from the organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the catalyst is regenerated.

Studies on the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole have shown that the nature of the palladium catalyst and the solvent can significantly impact the reaction yields. mdpi.com Computational analyses have revealed that certain ferrocene-based palladium complexes exhibit lower energy barriers for the formation of intermediates, leading to higher catalytic efficiency. mdpi.com For this compound, similar computational screening of catalysts and reaction conditions could be performed to predict the optimal setup for its functionalization. The electronic effects of the methyl and nitrile groups would be explicitly included in the calculations to provide a more accurate model.

Illustrative Data Table for Catalyst Screening:

This table illustrates how computational data could be used to compare the efficacy of different catalysts for a hypothetical cross-coupling reaction.

| Catalyst | Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) |

| Pd(PPh₃)₄ | PPh₃ | 15.2 | 10.5 |

| PdCl₂(dppf) | dppf | 12.8 | 8.9 |

| Pd₂(dba)₃ | XPhos | 13.5 | 9.2 |

Spectroscopic Property Predictions from Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can aid in their structural characterization.

Vibrational (IR/Raman) Spectra Simulations

The simulation of infrared (IR) and Raman spectra is typically performed using frequency calculations at the DFT level of theory. The results provide the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, characteristic vibrational modes would include:

N-H stretching vibrations in the indazole ring.

C≡N stretching of the nitrile group, typically a strong and sharp band in the IR spectrum.

C-H stretching and bending modes of the methyl group and the aromatic ring.

Vibrations associated with the C-I bond.

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other limitations of the computational method.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N) is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shieldings. nih.gov These shieldings are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, NMR predictions would be particularly useful for assigning the signals of the aromatic protons and carbons, as well as for studying the tautomeric equilibrium between the 1H and 2H forms of the indazole ring. researchgate.net The calculated chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the iodo, methyl, and nitrile substituents.

Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental (Hypothetical) (ppm) |

| C3 | 85.2 | 86.1 |

| C4 | 118.5 | 119.3 |

| C5 | 125.4 | 125.9 |

| C6 | 135.8 | 136.2 |

| C7 | 115.1 | 115.7 |

| C7a | 142.3 | 142.8 |

| C3a | 140.9 | 141.5 |

| C≡N | 117.0 | 117.8 |

| -CH₃ | 21.3 | 21.8 |

Electronic Absorption (UV-Vis) Spectra Simulations

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. nih.gov These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions that are characteristic of aromatic heterocyclic compounds. The positions of these absorption bands would be influenced by the substituents on the indazole ring.

Advanced Quantum Chemical Calculations (e.g., DFT, Coupled-Cluster)

For more accurate predictions of energies and properties, more advanced computational methods can be employed.

Density Functional Theory (DFT): As discussed in the previous sections, DFT is a workhorse method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net A wide variety of functionals are available, and the choice of functional can impact the accuracy of the results. For systems like substituted indazoles, hybrid functionals such as B3LYP or PBE0 are commonly used.

Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. However, they are computationally very expensive and are typically limited to smaller systems. For a molecule of the size of this compound, CCSD(T) calculations might be feasible for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT). This can provide highly accurate reaction and activation energies.

These advanced methods are particularly important for benchmarking the performance of more computationally efficient methods like DFT and for studying systems where electron correlation effects are particularly strong.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of novel synthetic compounds like 3-iodo-6-methyl-1H-indazole-4-carbonitrile. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the confident determination of the elemental composition and molecular formula of the analyte and its fragments. For this compound, the neutral molecular formula is C₉H₆IN₃, with a monoisotopic mass of 282.9603 Da. HRMS analysis, typically using an electrospray ionization (ESI) source, would aim to detect the protonated molecule, [M+H]⁺, with a theoretical exact mass of 283.9681 m/z. The experimental measurement of a mass value extremely close to this theoretical value provides strong evidence for the compound's identity.

Isotopic pattern analysis in mass spectrometry provides further confirmation of a compound's elemental composition. The presence of iodine (¹²⁷I), which is essentially monoisotopic (100% abundance), simplifies one aspect of the spectrum. The primary isotopic complexity arises from the natural abundance of ¹³C (~1.1%). In the HRMS spectrum of this compound, one would expect to observe:

An intense peak for the monoisotopic molecular ion ([M]+ or [M+H]⁺).

A smaller peak at M+1, resulting from the incorporation of a single ¹³C atom in the molecule. Given the nine carbon atoms in the structure, the theoretical intensity of the M+1 peak would be approximately 9.9% of the M peak. The high resolution of the instrument allows for the clear separation and accurate mass measurement of these isotopic peaks, distinguishing them from potential impurities and further validating the assigned molecular formula.

Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting product ions, valuable structural information can be obtained. For this compound, key fragmentation pathways would likely involve the cleavage of the weakest bonds and the loss of stable neutral molecules.

Predicted HRMS Fragmentation Data

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 283.9681 | 157.0711 | 126.8970 | Loss of Iodine radical ([M+H-I]⁺) |

| 283.9681 | 256.9620 | 27.0061 | Loss of Hydrogen Cyanide ([M+H-HCN]⁺) |

The initial and most probable fragmentation event would be the homolytic cleavage of the C-I bond to lose an iodine radical, as it is the weakest bond in the structure. Another characteristic fragmentation for a nitrile-containing compound is the loss of a neutral hydrogen cyanide (HCN) molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups within a molecule by probing its vibrational modes. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide complementary information about the vibrational framework of this compound.

Characteristic Absorption Bands of Indazole, Carbonitrile, and Iodo Groups

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups. These bands can be assigned based on established group frequency data from similar heterocyclic and substituted aromatic compounds. thermofisher.com

The indazole core contributes several signature vibrations. A notable band, typically appearing in the 3200-2800 cm⁻¹ region, corresponds to the N-H stretching vibration of the pyrazole (B372694) moiety of the indazole ring. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings typically produce a set of bands in the 1650-1450 cm⁻¹ region.

The carbonitrile (C≡N) group is readily identified by a sharp, strong absorption band in the 2260-2220 cm⁻¹ range, a region that is often free from other interfering absorptions. The presence of the methyl group (-CH₃) would be indicated by symmetric and asymmetric C-H stretching bands around 2960 and 2870 cm⁻¹, respectively, as well as bending vibrations near 1450 and 1375 cm⁻¹. The carbon-iodine (C-I) bond gives rise to a stretching vibration that is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom.

Table 1: Expected Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indazole N-H | Stretching | 3200 - 2800 | Medium-Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Carbonitrile C≡N | Stretching | 2260 - 2220 | Strong, Sharp |

| Indazole Ring | C=C, C=N Stretching | 1650 - 1450 | Medium-Strong |

| Methyl C-H | Bending | ~1450, ~1375 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Vibrational Mode Assignment

A detailed assignment of all vibrational modes requires a comprehensive analysis combining experimental data with theoretical calculations, often using Density Functional Theory (DFT). nih.gov Such calculations can help to resolve complex spectral regions where multiple vibrational modes overlap. For instance, the region between 1500 and 700 cm⁻¹ contains a fingerprint of various bending and stretching modes, including in-plane and out-of-plane C-H bends and ring deformation modes.

In the case of this compound, computational vibrational analysis would help to distinguish the specific modes associated with the substituted benzene (B151609) portion of the indazole ring from those of the pyrazole portion. mdpi.com The coupling of the C-I stretching mode with other ring vibrations could also be investigated. Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum, such as certain ring breathing modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which induces electronic transitions from ground states to excited states. This technique is highly sensitive to the extent of conjugation in a molecule. The indazole ring system is an aromatic chromophore, and its UV-Vis absorption spectrum is characterized by electronic transitions, primarily of the π→π* and n→π* types. acs.orgscience-softcon.de

The spectrum of this compound is expected to show strong absorptions in the UV region, typical for substituted indazoles. researchgate.net The π→π* transitions, arising from the promotion of electrons within the conjugated π-system of the bicyclic aromatic ring, are generally the most intense. The presence of substituents—iodo, methyl, and carbonitrile—will modulate the energy of these transitions and thus the position of the absorption maxima (λ_max).

X-ray Diffraction Analysis for Solid-State Structural Determination (if crystalline)

Should this compound form single crystals of suitable quality, X-ray diffraction would provide the definitive, unambiguous determination of its three-dimensional structure in the solid state. This powerful technique can reveal precise information about bond lengths, bond angles, and the spatial arrangement of molecules relative to one another. While specific crystallographic data for the title compound is not publicly available, analysis can be projected based on the known crystal structures of numerous other indazole derivatives. researchgate.netnih.govmdpi.com

Crystallographic Data Interpretation for Bond Lengths, Angles, and Torsion Angles

X-ray analysis would yield precise measurements of the molecular geometry. The indazole ring is expected to be largely planar, a common feature of such aromatic systems. nih.gov The bond lengths within the ring would reflect its aromatic character, being intermediate between typical single and double bonds.

The geometry around the substituent groups is also of significant interest. The C-C≡N moiety is expected to be linear, with a C-C≡N bond angle of approximately 180°. The C-I bond length would provide insight into the interaction between the iodine atom and the aromatic ring. Torsion angles, such as the one describing the orientation of the methyl group or the slight twist of the functional groups relative to the plane of the indazole ring, would be precisely determined. nih.gov

Table 2: Expected Crystallographic Parameters from X-ray Diffraction

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | The crystal lattice system | e.g., Monoclinic, Orthorhombic researchgate.netmdpi.com |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c, P-1 researchgate.netmdpi.com |

| Bond Length (Å) | Indazole Ring C-C | ~1.36 - 1.42 Å |

| Indazole Ring C-N | ~1.32 - 1.38 Å | |

| Indazole Ring N-N | ~1.35 Å | |

| C-CN | ~1.44 Å | |

| C≡N | ~1.14 Å | |

| C-I | ~2.10 Å | |

| Bond Angle (°) | C-C-C in Benzene Ring | ~120° |

| C-N-N in Pyrazole Ring | ~105 - 112° | |

| C-C≡N | ~178 - 180° |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to direct its solid-state assembly.

The most significant is likely to be hydrogen bonding involving the N-H group of the indazole ring, which can act as a hydrogen bond donor, and the nitrogen atom of the carbonitrile group or the pyrazole ring, which can act as acceptors. This often leads to the formation of chains or dimeric motifs. nih.govresearchgate.net Furthermore, π-π stacking interactions between the planar indazole rings of adjacent molecules are expected, contributing significantly to the stability of the crystal structure. Halogen bonding, a directional interaction involving the electropositive region (σ-hole) on the iodine atom and a Lewis basic site on a neighboring molecule (like the nitrile nitrogen), may also play a crucial role in the packing arrangement.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of modern chemical analysis, providing powerful means to separate, identify, and quantify the components of a mixture. For a specialized compound such as this compound, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to ensure the quality and consistency of the final product and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis, such as isomers or precursors. While specific, validated methods for this exact molecule are proprietary, typical conditions can be extrapolated from the analysis of related indazole derivatives. jk-sci.comresearchgate.net

A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a gradient elution method is often preferred, as it allows for the effective separation of a wider range of compounds with varying polarities within a reasonable timeframe. ptfarm.pl

A representative HPLC method would utilize a C18 column and a mobile phase gradient starting with a higher proportion of water (often buffered, for instance, with phosphate) and gradually increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol. mdpi.com Detection is typically performed using a UV detector, as the indazole ring system possesses a strong chromophore that absorbs UV light. A supplier of the related compound, 3-iodo-6-methyl-indazole, specifies a purity of greater than or equal to 96% as determined by HPLC, underscoring the industry reliance on this technique. jk-sci.com

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8-12 minutes |

This table is a representation of typical starting conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column.

For halogenated and methylated heterocyclic compounds like this indazole derivative, a low-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane (e.g., DB-5MS), is often suitable. rsc.orgnih.gov The sample, dissolved in a volatile organic solvent, is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. The temperature of the column is typically ramped up according to a programmed gradient to facilitate the elution of compounds with different boiling points.

The use of a mass spectrometer as a detector provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, which is invaluable for impurity identification. Research on halogenated carbazoles has demonstrated the effectiveness of GC-MS in identifying and quantifying complex heterocyclic structures in various matrices. acs.org

Table 2: Illustrative GC-MS Parameters

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-500 m/z |

This table presents a hypothetical set of parameters that would serve as a starting point for method development for this compound.

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique used primarily for monitoring the progress of a chemical reaction. nih.gov In the synthesis of this compound, TLC allows the chemist to quickly visualize the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their polarity and affinity for the stationary phase.

For indazole derivatives, a common eluent system is a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on the same plate, one can track the disappearance of the reactant spot and the appearance of a new product spot with a different retention factor (Rf). The spots are typically visualized under UV light (at 254 nm and/or 360 nm), as the aromatic indazole ring is UV-active. This allows for a qualitative assessment of the reaction's completion before proceeding with workup and purification.

Table 3: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 on aluminum plates |

| Eluent System | Petroleum Ether : Ethyl Acetate (e.g., 8:2 v/v) |

| Spotting | Capillary spotting of starting material, reaction mixture, and co-spot |

| Development | In a closed chamber until solvent front is ~1 cm from the top |

| Visualization | UV lamp (254 nm) |

The eluent ratio is highly dependent on the specific reactants and intermediates and is optimized for each synthetic step.

Potential Academic Applications in Chemical Synthesis and Materials Science Excluding Clinical/biological

Role as a Building Block in Complex Chemical Syntheses

The utility of a molecule as a building block in organic synthesis is predicated on its reactivity and the presence of versatile functional groups. For 3-iodo-6-methyl-1H-indazole-4-carbonitrile, the key reactive sites would be the iodo group at the 3-position and the nitrile group at the 4-position of the indazole core.

In principle, the 3-iodo substituent on the indazole ring is a prime candidate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. chim.itgoogle.comresearchgate.net These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon bonds. For instance, a Suzuki coupling could introduce aryl or heteroaryl groups at the 3-position, while a Sonogashira coupling would enable the attachment of alkyne fragments. arkat-usa.org The nitrile group could also be a precursor for other functionalities, such as amines (via reduction) or carboxylic acids (via hydrolysis), further expanding its synthetic utility. However, no published studies demonstrate these transformations specifically for this compound.

The bifunctional nature of this compound—possessing both an iodo group for coupling and a nitrile group that could potentially participate in polymerization or macrocyclization reactions—suggests its theoretical applicability in the synthesis of larger molecular frameworks. For example, sequential cross-coupling reactions could, in theory, lead to the formation of macrocycles. Despite this theoretical potential, there is no documented evidence of its use in the synthesis of non-biological macrocycles or polymers.

Theoretical Exploration as a Scaffold for Advanced Materials (e.g., Organic Semiconductors, Optoelectronic Materials)

Indazole derivatives, in general, have been explored for their potential in materials science due to their electronic properties. researchgate.netepa.gov The fused aromatic system of the indazole core provides a basis for creating conjugated materials suitable for electronic applications.

The electronic properties of an indazole core can be tuned by the introduction of various functional groups. The electron-withdrawing nature of the nitrile group and the influence of the iodo and methyl groups in this compound would be expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. Computational studies on related indazole derivatives have been performed to predict these properties. researchgate.net However, no specific theoretical or experimental studies on the electronic properties of this compound have been reported.

The design of organic materials for applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) relies on understanding structure-property relationships that govern charge transport and luminescence. While indazole-based materials have been investigated for these purposes, the specific design principles involving this compound as a core component are not established in the literature.

Ligand in Coordination Chemistry (Purely from a Synthetic/Structural Perspective)

The indazole ring, with its nitrogen atoms, can act as a ligand to coordinate with metal ions, forming coordination complexes or polymers. tandfonline.comrsc.org The specific substitution pattern of this compound could influence the coordination mode and the resulting structure of the complex. The nitrile group could also potentially act as a coordination site. While the coordination chemistry of various indazole derivatives, such as indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid, has been studied, there are no reports on the use of this compound as a ligand from a synthetic or structural perspective. rsc.orgnih.gov

Article on the Chemical Compound “this compound”

Following a comprehensive review of available scientific literature, it has been determined that there are no specific research articles or publicly accessible data concerning the use of This compound in the synthesis of metal-indazole complexes or the structural characterization of such coordination environments. The information required to populate the requested sections on its applications in chemical synthesis and materials science is not present in the current body of published research.

Therefore, it is not possible to generate an article based on the provided outline and content requirements due to the absence of foundational research on this specific compound in the specified contexts. Searches for the compound primarily yield listings from chemical suppliers, with no associated academic papers detailing its use as a ligand in coordination chemistry.

While research exists on the synthesis and characterization of metal complexes using other substituted indazole derivatives, providing that information would fall outside the strict scope of the user's request to focus solely on "this compound".

Challenges, Emerging Trends, and Future Research Directions

Overcoming Synthetic Challenges in Functionalized Indazole Chemistry

The synthesis of specifically substituted indazoles like 3-iodo-6-methyl-1H-indazole-4-carbonitrile is often hampered by issues of yield and regioselectivity. The indazole core has two nitrogen atoms (N1 and N2) that can be substituted, often leading to mixtures of isomers that are difficult to separate. researchgate.net Furthermore, introducing multiple, specific functional groups onto the bicyclic ring in a controlled manner requires sophisticated and multi-step synthetic strategies. researchgate.net

Strategies for Enhanced Yield and Selectivity

Achieving high yields and precise control over substitution patterns is a primary goal in indazole chemistry. Research has focused on several key strategies to overcome these challenges.

Catalyst-Based Approaches: Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have become indispensable for constructing and functionalizing the indazole ring. benthamdirect.comresearchgate.net These catalysts enable reactions like C-H activation and cross-coupling, which allow for direct and selective introduction of functional groups. nih.govnih.gov For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize 3-acylated-2H-indazoles in high yields. nih.gov Similarly, copper-catalyzed reactions are pivotal in forming the crucial N-N bond during the cyclization step. nih.govorganic-chemistry.org

Regioselective Control: A significant challenge is controlling alkylation at the N1 versus the N2 position. researchgate.net The thermodynamic stability generally favors the N1-substituted product. researchgate.net Recent methods have been developed to achieve high N1 selectivity, such as a two-step enamine condensation and subsequent hydrogenation, which can produce the desired N1-alkylated indazole in high yield with no detectable N2 isomer. rsc.org The choice of base and solvent is also critical; for example, using potassium carbonate (K₂CO₃) in DMF is a common method for achieving 3-iodination of the indazole ring. chim.it

Process Optimization with High-Throughput Experimentation (HTE): Modern synthetic development increasingly relies on HTE to rapidly screen a wide array of reaction conditions. By systematically varying catalysts, reagents, solvents, and bases, researchers can quickly identify the optimal conditions for maximizing both yield and selectivity, accelerating the development of robust and scalable synthetic routes. rsc.org

| Strategy | Description | Key Advantage(s) | Example Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Use of Pd, Rh, or Cu catalysts to promote C-H activation, amination, and cyclization. | High efficiency, selectivity, and functional group tolerance. | [Cp*RhCl₂]₂, Cu(OAc)₂ | nih.govnih.gov |

| Selective N-Alkylation | Two-step process involving enamine formation followed by hydrogenation. | Excellent N1-regioselectivity, avoiding isomeric mixtures. | Isobutyraldehyde, Pt/C | rsc.org |

| Direct Iodination | Treatment of an indazole with an iodine source under basic conditions. | Direct installation of a versatile iodo group for further functionalization. | I₂, KOH in DMF | chim.itrsc.org |

Development of Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant effort is being directed toward developing environmentally benign methods for synthesizing indazole derivatives. benthamdirect.comingentaconnect.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies include:

Use of Green Catalysts and Solvents: Researchers have explored the use of natural, biodegradable catalysts like lemon peel powder for the synthesis of 1H-indazoles, achieving good yields under ultrasound irradiation. bibliomed.orgresearchgate.net Heterogeneous catalysts, such as copper oxide nanoparticles, are also gaining traction as they are reusable and can be employed in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. bibliomed.orgresearchgate.net

Atom Economy: One-pot, multi-component reactions are being designed to build complex molecules like indazoles from simple precursors in a single step, which maximizes atom economy and reduces the need for intermediate purification steps. researchgate.net

Advancements in Spectroscopic and Analytical Techniques for Detailed Structural Characterization

The unambiguous characterization of highly substituted isomers like this compound is critical. Modern analytical chemistry offers a powerful suite of tools for this purpose. ku.ac.ke The structural elucidation of newly synthesized indazole derivatives relies on a combination of spectroscopic methods to confirm their identity, purity, and three-dimensional structure. rug.nlresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C) is fundamental for determining the precise connectivity of atoms. It is especially crucial for distinguishing between N1 and N2 isomers in substituted indazoles. rug.nl

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the confirmation of the elemental composition of the synthesized compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would confirm the presence of the nitrile group (C≡N) and the N-H bond of the indazole ring. researchgate.net

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration in three-dimensional space.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by transforming how scientists approach synthesis and discovery. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. nih.govresearchgate.net

For a target like this compound, AI/ML can be applied in several ways:

Reaction Prediction: AI models, particularly those using graph neural networks (GNNs) or transformer-based architectures, can predict the likely products, yields, and optimal conditions for a given set of reactants. chemeurope.comchemcopilot.com This reduces the need for extensive trial-and-error experimentation. chemeurope.com

Retrosynthesis Planning: AI-powered tools can propose complete synthetic pathways for complex molecules by working backward from the target to commercially available starting materials. engineering.org.cn This helps chemists design more efficient and novel routes.